molecular formula C21H20N6O2S B2780219 N-{3-[1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide CAS No. 895118-40-8

N-{3-[1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide

Cat. No.: B2780219
CAS No.: 895118-40-8
M. Wt: 420.49
InChI Key: VRMUVYGBXCMNOW-UHFFFAOYSA-N
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Description

N-{3-[1-(2,3-Dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core linked to a 1,2,3-triazole moiety substituted with a 2,3-dimethylphenyl group and a methyl group. The benzamide moiety at position 5 of the thiadiazole ring carries a 3-methoxy substituent.

Properties

IUPAC Name

N-[3-[1-(2,3-dimethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-12-7-5-10-17(13(12)2)27-14(3)18(24-26-27)19-22-21(30-25-19)23-20(28)15-8-6-9-16(11-15)29-4/h5-11H,1-4H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMUVYGBXCMNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on substituent variations, molecular properties, and synthesis strategies:

Substituent Effects on Aromatic Rings

Compound Name Aryl Substituent (Triazole) Benzamide Substituent Molecular Weight Key Features
N-{3-[1-(2,3-Dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide (Target) 2,3-Dimethylphenyl 3-Methoxy ~453 (estimated) Methyl groups enhance hydrophobicity; 3-methoxy may influence electronic properties.
N-{3-[1-(3,5-Dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide 3,5-Dimethoxyphenyl 2-Methoxy 452.49 Electron-rich aryl group; 2-methoxy may sterically hinder binding.
N-{3-[1-(3,4-Dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide 3,4-Dimethoxyphenyl 4-Methoxy 452.49 Polar substituents may improve solubility; 4-methoxy optimizes π-stacking.
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) 4-Bromophenyl (thiazole) N/A ~550 (estimated) Bromine increases molecular weight and halogen bonding potential.
  • The 3-methoxy group on the benzamide may moderate electronic effects compared to 2- or 4-methoxy isomers, which could influence binding to targets like kinases or proteases.

Structural Characterization

  • Spectroscopic Methods : IR and NMR data (e.g., ’s 9a–9e) confirm the integrity of triazole and thiadiazole rings. The target compound would similarly require ¹H/¹³C NMR to verify substituent positions .
  • Crystallography : SHELX software () is widely used for small-molecule refinement, implying that X-ray crystallography could resolve the target’s conformation and packing interactions .

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